![molecular formula C23H21N3O3 B2801467 3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 338965-32-5](/img/structure/B2801467.png)
3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like this one often belong to a class of organic compounds known as biphenyls or diphenyls. These are organic compounds containing to benzene rings linked together by a single covalent bond . The presence of the methoxyphenyl and hydrazono groups suggest that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry . These techniques can provide information on the types and numbers of atoms in the compound, as well as their connectivity.Chemical Reactions Analysis
The chemical reactions of similar compounds can depend on the specific functional groups present in the molecule. For example, the hydrazono group might be involved in condensation reactions, while the methoxyphenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the methoxy group might increase the compound’s solubility in organic solvents .Scientific Research Applications
Cholinesterase Inhibitors and Organophosphate Exposure
Research on reversible cholinesterase inhibitors highlights their significance in pretreatment for exposure to organophosphates, suggesting a potential application of similar compounds in mitigating health hazards from pesticides and chemical agents. The study by Lorke and Petroianu (2018) emphasizes the importance of finding efficacious compounds that can be administered prior to exposure to a broad range of organophosphorus compounds (OPCs), indicating a potential area of application for compounds like the one , particularly if it possesses similar inhibitory effects on acetylcholinesterase or related enzymes (Lorke & Petroianu, 2018).
Curcumin Derivatives and Biological Activities
A review by Omidi and Kakanejadifard (2020) on Schiff base, hydrazone, and oxime derivatives of curcumin reveals the enhancement of medicinal and biological properties through the synthesis of such derivatives. This suggests that "3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime" could potentially have improved biological activities worth exploring in scientific research, extending from pharmacological applications to possibly anticancer and anti-inflammatory uses (Omidi & Kakanejadifard, 2020).
Plastic Scintillators and Radiation Detection
Research into plastic scintillators based on polymethyl methacrylate with luminescent dyes, as explored by Salimgareeva and Kolesov (2005), opens the door to applications in radiation detection and measurement. Compounds like "this compound," if they possess luminescent properties, could be potential candidates for use in enhancing the efficiency or specificity of plastic scintillators (Salimgareeva & Kolesov, 2005).
Antioxidant Activity and Health Applications
The comprehensive review of antioxidant activity determination methods by Munteanu and Apetrei (2021) highlights the significance of identifying and quantifying antioxidant properties in compounds for applications ranging from food engineering to pharmaceuticals. This suggests another potential research application for the compound , particularly if it exhibits notable antioxidant properties, which could be valuable in developing new health supplements or therapeutic agents (Munteanu & Apetrei, 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2Z,3E)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-28-21-14-12-20(13-15-21)25-26-22(16-24-29-2)23(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16,25H,1-2H3/b24-16+,26-22- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHMHOLOZGREDK-KLCIZJNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(/C=N/OC)\C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)
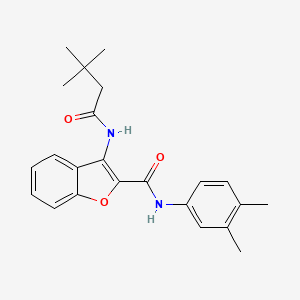
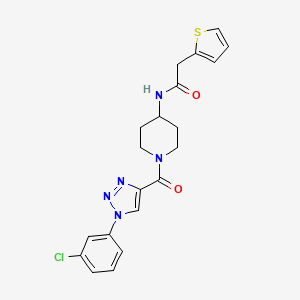
![2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2801391.png)
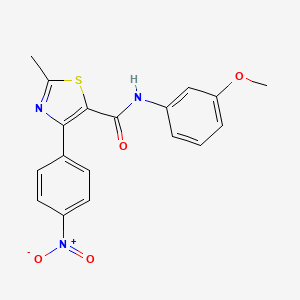
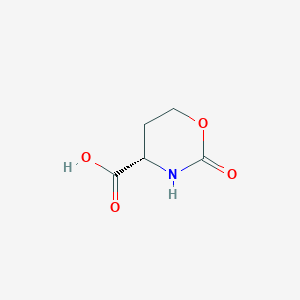
![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2801396.png)
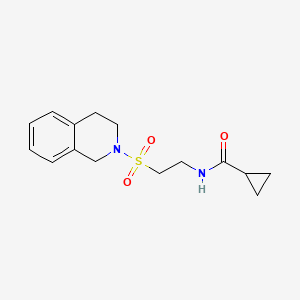
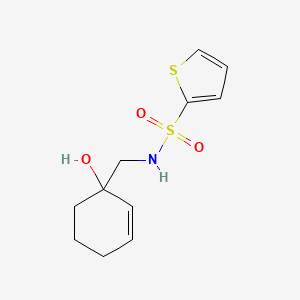
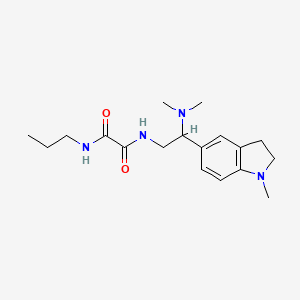
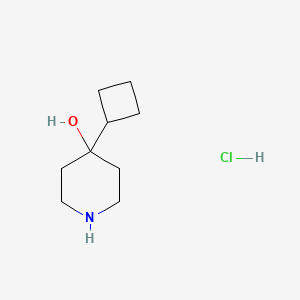
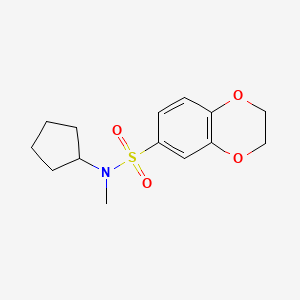
![3-methyl-N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylthio)phenyl]benzamide](/img/structure/B2801406.png)